Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

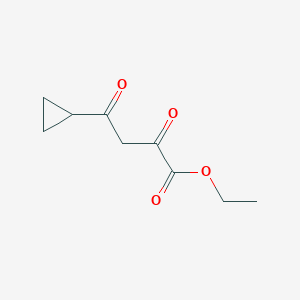

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-cyclopropyl-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c1-2-13-9(12)8(11)5-7(10)6-3-4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKXVJFDESXWFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588367 | |

| Record name | Ethyl 4-cyclopropyl-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21080-80-8 | |

| Record name | Ethyl 4-cyclopropyl-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-cyclopropyl-2,4-dioxobutanoate, a valuable building block in medicinal chemistry and drug discovery. The following sections detail the experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Experimental Protocol

The synthesis of this compound is achieved through a Claisen condensation reaction between cyclopropyl methyl ketone and diethyl oxalate, facilitated by a strong base such as sodium ethoxide.

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl oxalate

-

Cyclopropyl methyl ketone

-

Ethyl acetate

-

Dilute sulfuric acid

-

Anhydrous sodium sulfate

-

Ether

Procedure:

-

Preparation of Sodium Ethoxide: A solution of sodium ethoxide is prepared by dissolving sodium metal (16.19 g) in anhydrous ethanol (150 ml) at room temperature under a nitrogen atmosphere.[1]

-

Reaction Mixture Cooling: The freshly prepared sodium ethoxide solution is cooled to 0°C.[1]

-

Addition of Reactants: A mixture of diethyl oxalate (34.76 g) and cyclopropyl methyl ketone (20 g) is added dropwise to the cooled sodium ethoxide solution over approximately 15 minutes.[1]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature naturally. An additional 100 ml of anhydrous ethanol is added, and the mixture is stirred for 1 hour at room temperature.[1]

-

Heating: The reaction mixture is then heated to 80°C and maintained at this temperature for 45 minutes.[1]

-

Work-up:

-

The mixture is cooled to room temperature and then concentrated under reduced pressure.[1]

-

Ethyl acetate is added to the resulting solid, which is then washed with ethanol and filtered.[1]

-

The collected solid is dissolved in water, and the aqueous solution is acidified to a pH of 2 with dilute sulfuric acid.[1]

-

The acidified solution is extracted with ether.[1]

-

The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the final product.[1]

-

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Sodium Metal | 16.19 g | [1] |

| Anhydrous Ethanol | 150 ml (initial), 100 ml (additional) | [1] |

| Diethyl Oxalate | 34.76 g | [1] |

| Cyclopropyl Methyl Ketone | 20 g | [1] |

| Product | ||

| This compound | 40 g | [1] |

| Yield | 93% | [1] |

| Physical Appearance | Brown liquid | [1] |

| Molecular Formula | C₉H₁₂O₄ | [2] |

| Molecular Weight | 184.19 g/mol | [2] |

Reaction Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide on Ethyl 4-cyclopropyl-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate. Due to the limited publicly available data on the specific biological activity of this compound, this guide also explores the potential biological relevance based on structurally related molecules.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 21080-80-8 | [1][2] |

| Molecular Formula | C₉H₁₂O₄ | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Topological Polar Surface Area (TPSA) | 60.44 Ų | [2] |

| logP (octanol-water partition coefficient) | 0.4878 | [2] |

Synthesis Protocol

A method for the synthesis of this compound has been described and is outlined below.[3]

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl oxalate

-

Cyclopropylmethyl ketone

-

Ethyl acetate

-

Dilute sulfuric acid

-

Anhydrous sodium sulfate

-

Ether

Procedure:

-

Preparation of Sodium Ethoxide Solution: Under a nitrogen atmosphere, dissolve sodium metal in anhydrous ethanol at room temperature.

-

Condensation Reaction: Cool the sodium ethoxide solution to 0°C. A mixture of diethyl oxalate and cyclopropylmethyl ketone is then added dropwise over approximately 15 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and continue stirring for one hour.

-

Heating: Heat the mixture to 80°C and maintain this temperature for 45 minutes.

-

Work-up:

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Add ethyl acetate to the resulting solid, wash with ethanol, and filter.

-

Dissolve the solid in water and acidify to a pH of 2 with dilute sulfuric acid.

-

Extract the acidified solution with ether.

-

Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

-

Synthesis Workflow Diagram:

Potential Biological Significance (Hypothetical)

Direct experimental evidence for the biological activity of this compound is not currently available in the public domain. However, the structural motifs present in the molecule, namely the cyclopropyl group and the β-keto ester functionality, are found in various biologically active compounds.

-

Cyclopropyl Moiety: The cyclopropyl ring is a versatile structural element in medicinal chemistry.[4] It can enhance metabolic stability, improve potency, and influence the conformation of a molecule, potentially leading to better binding with biological targets.

-

β-Keto Esters: This functional group is a key building block in the synthesis of many pharmaceuticals and can itself be part of a pharmacophore. For instance, some β-keto esters have been investigated for their antibacterial activity, acting as mimics of bacterial quorum sensing molecules.[5]

Given these characteristics, it is plausible that this compound could be a precursor or an intermediate in the synthesis of more complex, biologically active molecules. Further research is required to determine if this compound possesses any intrinsic biological activity.

Hypothetical Signaling Pathway Involvement:

Without any experimental data, it is not possible to create a specific signaling pathway diagram for this compound. However, to illustrate a potential, purely hypothetical, mechanism of action based on a related class of compounds, the following diagram depicts the inhibition of an enzyme by a hypothetical cyclopropyl-containing inhibitor.

Disclaimer: The following diagram is a generalized representation and does not represent the actual biological activity of this compound.

This guide serves as a foundational resource for researchers interested in this compound. While the physicochemical properties and synthesis are documented, the biological profile of this compound remains an area for future investigation.

References

- 1. americanelements.com [americanelements.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 21080-80-8 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-cyclopropyl-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-cyclopropyl-2,4-dioxobutanoate (CAS Number: 21080-80-8), a molecule of interest in organic synthesis and potentially in medicinal chemistry. This document details its physicochemical properties, a detailed synthesis protocol, and a prospective outlook on its potential biological activities based on its structural motifs.

Physicochemical and Spectroscopic Data

This compound is an organic compound featuring a cyclopropyl group and a β-dicarbonyl moiety. These structural features are often found in molecules with significant biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 21080-80-8 | N/A |

| Molecular Formula | C₉H₁₂O₄ | [1] |

| Molecular Weight | 184.19 g/mol | [1] |

| Melting Point | 128-130 °C | [2] |

| Boiling Point | 265.5 °C at 760 mmHg | [2] |

| Appearance | Brown liquid | [3] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely available in the public domain. However, chemical suppliers indicate the availability of such data upon request. Predicted mass spectrometry data is available and suggests the following adducts.[4]

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 185.08084 |

| [M+Na]⁺ | 207.06278 |

| [M-H]⁻ | 183.06628 |

| [M+NH₄]⁺ | 202.10738 |

| [M+K]⁺ | 223.03672 |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Claisen condensation reaction.[3]

Experimental Protocol:

-

Preparation of Sodium Ethoxide: Under a nitrogen atmosphere, dissolve 16.19 g of sodium metal in 150 ml of anhydrous ethanol at room temperature.

-

Condensation Reaction: Cool the sodium ethoxide solution to 0°C. A mixture of 34.76 g of diethyl oxalate and 20 g of cyclopropylmethyl ketone is then added dropwise over approximately 15 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature naturally. Add an additional 100 ml of anhydrous ethanol and continue stirring for 1 hour at room temperature.

-

Heating: Heat the mixture to 80°C and maintain this temperature for 45 minutes.

-

Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Add ethyl acetate to the resulting solid, wash with ethanol, and filter to obtain a fine powdery solid.

-

Acidification and Extraction: Dissolve the solid in water and acidify to a pH of 2 with dilute sulfuric acid. Extract the acidified solution with ether.

-

Isolation: Dry the organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, Ethyl 4-cyclopropyl-2,4-oxobutanoate, as a brown liquid (40 g, 93% yield).[3]

Synthesis Workflow:

Potential Biological Activity and Applications in Drug Discovery

While no specific biological activities for this compound have been reported in the literature, its structural components—the cyclopropyl ring and the β-diketone moiety—are present in numerous bioactive compounds. This suggests potential avenues for research into its pharmacological profile.

The Role of the Cyclopropyl Group:

The cyclopropyl group is a valuable substituent in medicinal chemistry. It can:

-

Enhance Potency: The rigid structure can lock the molecule into a bioactive conformation.

-

Improve Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation.

-

Modulate Physicochemical Properties: It can influence lipophilicity and other properties important for pharmacokinetics.

The Bioactivity of β-Diketones:

The β-diketone functionality is a known pharmacophore with a wide range of biological activities, including:

-

Anticancer: Many β-diketone-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory: This class of compounds can modulate inflammatory pathways.

-

Antioxidant: The enol form of β-diketones can act as a radical scavenger.

-

Antibacterial and Antifungal: Certain β-diketones exhibit antimicrobial properties.

Given these characteristics, this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.

Hypothesized Signaling Pathway Involvement:

Disclaimer: The following diagram represents a generalized signaling pathway that is often modulated by compounds containing β-diketone or cyclopropyl motifs. There is no direct experimental evidence linking this compound to this specific pathway.

Many bioactive compounds exert their effects by modulating intracellular signaling cascades, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. A hypothetical inhibitory action on this pathway is depicted below.

Conclusion

This compound is a readily synthesizable compound with structural features that suggest potential for biological activity. While current literature does not specify its pharmacological profile, its value as a synthetic intermediate for creating novel compounds with potential therapeutic applications is clear. Further research is warranted to explore the biological effects of this molecule and its derivatives to unlock their full potential in drug discovery and development.

References

An In-depth Technical Guide to Ethyl 4-cyclopropyl-2,4-dioxobutanoate

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of Ethyl 4-cyclopropyl-2,4-dioxobutanoate. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols and data analysis.

Molecular Structure and Chemical Properties

This compound is a beta-keto ester derivative featuring a cyclopropyl moiety. Its chemical structure and key identifiers are presented below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 184.19 g/mol | --INVALID-LINK--[1] |

| CAS Number | 21080-80-8 | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[2] |

| SMILES | CCOC(=O)C(=O)CC(=O)C1CC1 | --INVALID-LINK--[3] |

| InChI | InChI=1S/C9H12O4/c1-2-13-9(12)8(11)5-7(10)6-3-4-6/h6H,2-5H2,1H3 | --INVALID-LINK--[3] |

| Appearance | Brown liquid | --INVALID-LINK--[4] |

Table 2: Computational Chemistry Data

| Descriptor | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 60.44 Ų | --INVALID-LINK--[5] |

| logP (Octanol-Water Partition Coefficient) | 0.4878 | --INVALID-LINK--[5] |

| Hydrogen Bond Acceptors | 4 | --INVALID-LINK--[5] |

| Hydrogen Bond Donors | 0 | --INVALID-LINK--[5] |

| Rotatable Bonds | 5 | --INVALID-LINK--[5] |

Synthesis of this compound

The primary synthetic route to this compound is a mixed Claisen condensation between cyclopropyl methyl ketone and diethyl oxalate.[4][6][7] This reaction is facilitated by a strong base, such as sodium ethoxide, which deprotonates the alpha-carbon of the ketone, forming a nucleophilic enolate that subsequently attacks the electrophilic carbonyl of diethyl oxalate.[6][7]

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Mechanisms of Enzyme Inactivation by Cyclopropyl Groups - Hung-Wen Liu [grantome.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

Spectroscopic and Synthetic Profile of Ethyl 4-cyclopropyl-2,4-dioxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate, a valuable building block in organic synthesis and drug discovery. This document details predicted spectroscopic data, a detailed synthesis protocol, and standardized methodologies for its characterization.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is based on the analysis of its constituent functional groups and structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.25 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.20 | Singlet | 2H | -CO-CH₂ -CO- |

| ~2.50 | Multiplet | 1H | CH -cyclopropyl |

| ~1.30 | Triplet | 3H | -O-CH₂-CH₃ |

| ~1.10 - 0.90 | Multiplet | 4H | CH₂ -CH₂ -cyclopropyl |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~202 | Cyclopropyl C =O |

| ~192 | Ester-adjacent C =O |

| ~165 | Ester C =O |

| ~62 | -O -CH₂-CH₃ |

| ~45 | -CO-CH₂ -CO- |

| ~20 | CH -cyclopropyl |

| ~14 | -O-CH₂-CH₃ |

| ~11 | CH₂ -cyclopropyl |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | Ester C=O stretch |

| ~1715 | Strong | Ketone C=O stretch (acyclic) |

| ~1680 | Strong | Ketone C=O stretch (cyclopropyl) |

| ~3100 | Medium | C-H stretch (cyclopropyl) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1250 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 184.07 | 40 | [M]⁺ (Molecular Ion) |

| 155.07 | 60 | [M - C₂H₅]⁺ |

| 139.07 | 100 | [M - OC₂H₅]⁺ |

| 113.06 | 30 | [M - C₄H₅O]⁺ |

| 69.03 | 80 | [C₄H₅O]⁺ |

| 41.04 | 50 | [C₃H₅]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures for the Claisen condensation reaction.

Materials:

-

Diethyl oxalate

-

Cyclopropyl methyl ketone

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

A mixture of diethyl oxalate and cyclopropyl methyl ketone is added dropwise to the cooled sodium ethoxide solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

-

A sample of this compound (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) in an NMR tube.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.

-

The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz.

-

The obtained spectra are processed (Fourier transformation, phasing, and baseline correction) to identify chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy:

-

A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Alternatively, a dilute solution of the sample in a suitable solvent (e.g., chloroform) can be prepared and placed in a solution cell.

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

The positions of the major absorption bands are identified and assigned to the corresponding functional groups.

Mass Spectrometry (MS):

-

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Electron ionization (EI) at 70 eV is commonly used to generate the molecular ion and fragment ions.

-

The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure of the molecule.

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for spectroscopic analysis.

An In-depth Technical Guide to Ethyl 4-cyclopropyl-2,4-dioxobutanoate

This technical guide provides a comprehensive overview of Ethyl 4-cyclopropyl-2,4-dioxobutanoate, a key building block in synthetic chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the compound's chemical identity, physicochemical properties, and critical experimental protocols for its synthesis and application.

Chemical Identity and Nomenclature

This compound is a dicarbonyl compound featuring a cyclopropyl group, making it a valuable intermediate for the synthesis of various heterocyclic systems.

IUPAC Name: this compound[1]

Synonyms:

-

4-Cyclopropyl-2,4-diketo-butyric acid ethyl ester[1]

-

4-Cyclopropyl-2,4-dioxobutanoic acid ethyl ester[1]

-

a,g-Dioxo-cyclopropanebutanoic acid ethyl ester[1]

-

Cyclopropanebutanoic acid, α,γ-dioxo-, ethyl ester[2]

-

Ethyl 4-cyclopropyl-2,4-dioxo-butyrate

Physicochemical and Computed Properties

The properties of this compound are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Reference |

| Identifiers | ||

| CAS Number | 21080-80-8 | [1][3] |

| PubChem CID | 16779961 | [1] |

| MDL Number | MFCD09052462 | [1][3] |

| Chemical Formula | C₉H₁₂O₄ | [1][3] |

| Molecular Weight | 184.19 g/mol | [1][3] |

| Physical Properties | ||

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | 128-130 °C | [1] |

| Boiling Point | 265.5 °C at 760 mmHg | [1] |

| 149 °C at 23 Torr | [2] | |

| Density (Predicted) | 1.218 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 6.79 ± 0.20 | [2] |

| Computed Properties | ||

| Topological Polar Surface Area (TPSA) | 60.44 Ų | [3] |

| LogP (Predicted) | 0.4878 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 5 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use as a precursor are provided below.

Synthesis of this compound

This protocol describes a Claisen condensation reaction to synthesize the title compound from diethyl oxalate and cyclopropyl methyl ketone.

Materials:

-

Sodium metal (16.19 g)

-

Anhydrous ethanol (250 ml total)

-

Diethyl oxalate (34.76 g)

-

Cyclopropyl methyl ketone (20 g)

-

Ethyl acetate

-

Dilute sulfuric acid

-

Anhydrous sodium sulfate

-

Ether

Procedure:

-

Preparation of Sodium Ethoxide: Under a nitrogen atmosphere, dissolve sodium metal (16.19 g) in anhydrous ethanol (150 ml) at room temperature to prepare a sodium ethoxide solution.[2]

-

Condensation Reaction: Cool the sodium ethoxide solution to 0°C.[2] A mixture of diethyl oxalate (34.76 g) and cyclopropyl methyl ketone (20 g) is then added dropwise over approximately 15 minutes.[2]

-

Reaction Progression: Allow the reaction mixture to warm to room temperature. Add an additional 100 ml of anhydrous ethanol and continue stirring for 1 hour.[2]

-

Heating: Heat the mixture to 80°C and maintain this temperature for 45 minutes.[2]

-

Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.[2] Add ethyl acetate to the resulting solid, wash with ethanol, and filter to obtain a fine powder.[2]

-

Isolation and Purification: Dissolve the solid in water and acidify to pH 2 with dilute sulfuric acid.[2] Extract the acidified solution with ether. Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, this compound, as a brown liquid (40 g, 93% yield).[2]

Application in Heterocyclic Synthesis: Preparation of Ethyl 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylate

This protocol demonstrates the utility of this compound as a precursor in a Knorr-type pyrazole synthesis, a common reaction in medicinal chemistry. Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties.[1][4][5]

Materials:

-

This compound

-

Phenylhydrazine

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Reaction Setup: Dissolve this compound in ethanol within a reaction vessel.

-

Hydrazine Addition: Add an equimolar amount of phenylhydrazine to the solution.

-

Cyclization: Add a catalytic amount of glacial acetic acid to the mixture. Heat the reaction under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure Ethyl 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylate.

Diagrams and Workflows

Visual representations of the synthesis and logical application of this compound are provided below using the DOT language.

Caption: Synthesis workflow for this compound.

Caption: Logical workflow for the application of the title compound.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2009068924A1 - Process for the preparation of pharmaceutical i nterm ediates - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-cyclopropyl-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-cyclopropyl-2,4-dioxobutanoate, a valuable building block in organic synthesis and drug discovery. The document details its commercial availability, physicochemical properties, a detailed synthesis protocol, and visual representations of its synthesis workflow and a potential application in inhibiting a generic signaling pathway.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this compound in research and bulk quantities. The table below lists some of the prominent suppliers.

| Supplier | Website |

| American Elements | --INVALID-LINK-- |

| ChemScene | --INVALID-LINK-- |

| ChemicalBook | --INVALID-LINK-- |

| BLD Pharm | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| TCI Chemicals | --INVALID-LINK-- |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 21080-80-8 | [1][2] |

| Molecular Formula | C₉H₁₂O₄ | [1][2] |

| Molecular Weight | 184.19 g/mol | [1] |

| Purity | ≥98% (typical) | [1] |

| Storage Temperature | Room temperature | [1] |

Experimental Protocol: Synthesis of this compound

The following protocol for the synthesis of this compound is based on established chemical literature.[3]

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl oxalate

-

Cyclopropylmethyl ketone

-

Ethyl acetate

-

Dilute sulfuric acid

-

Anhydrous sodium sulfate

-

Ether

Procedure:

-

Preparation of Sodium Ethoxide Solution: Under a nitrogen atmosphere, dissolve sodium metal (16.19 g) in anhydrous ethanol (150 ml) at room temperature.

-

Reaction Mixture: Cool the sodium ethoxide solution to 0°C. A mixture of diethyl oxalate (34.76 g) and cyclopropylmethyl ketone (20 g) is then added dropwise over approximately 15 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature naturally. Add an additional 100 ml of anhydrous ethanol and continue stirring for 1 hour at room temperature.

-

Heating: Heat the reaction mixture to 80°C and maintain this temperature for 45 minutes.

-

Work-up: Cool the mixture to room temperature and concentrate it under reduced pressure. To the resulting solid, add ethyl acetate, wash with ethanol, and filter to obtain a fine powdery solid.

-

Acidification and Extraction: Dissolve the solid in water and acidify to a pH of 2 with dilute sulfuric acid. Extract the acidified solution with ether.

-

Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate and concentrate it under reduced pressure to yield the final product, this compound, as a brown liquid (40 g, 93% yield).[3]

Visualizing the Synthesis and Potential Application

To further elucidate the experimental process and potential utility of this compound, the following diagrams are provided.

While specific biological activities for this compound are not yet widely reported, its structural motifs are common in small molecule inhibitors developed for various signaling pathways. The cyclopropyl group, in particular, is a versatile fragment in drug design that can enhance potency and metabolic stability.[4] The diagram below illustrates a hypothetical scenario where a small molecule, such as a derivative of this compound, could inhibit a generic kinase signaling pathway, a common target in drug discovery.

References

Ethyl 4-cyclopropyl-2,4-dioxobutanoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2023

This technical guide provides a comprehensive overview of the safety and handling protocols for Ethyl 4-cyclopropyl-2,4-dioxobutanoate (CAS No. 21080-80-8). The information presented herein is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and ensure a safe working environment. This document compiles available data on the compound's properties, hazards, and emergency procedures, and provides generalized experimental protocols for hazard assessment.

Chemical and Physical Properties

Proper identification and understanding of the physical characteristics of this compound are fundamental to its safe handling. The following table summarizes its key properties.

| Property | Value |

| CAS Number | 21080-80-8 |

| Molecular Formula | C₉H₁₂O₄ |

| Molecular Weight | 184.19 g/mol |

| Melting Point | 128-130 °C |

| Boiling Point | 265.5 °C at 760 mmHg |

| Appearance | Data not available |

| Solubility | Data not available |

Hazard Identification and Classification

This compound is classified as an irritant. The following table details its GHS classification and associated hazard statements.

| GHS Classification | |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER/doctor if you feel unwell.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.P501: Dispose of contents/container in accordance with local regulations. |

Toxicological Data

| Toxicity Metric | Value |

| Acute Oral Toxicity (LD50) | Data not available |

| Acute Dermal Toxicity (LD50) | Data not available |

| Acute Inhalation Toxicity (LC50) | Data not available |

| Carcinogenicity | Data not available |

| Mutagenicity | Data not available |

| Teratogenicity | Data not available |

Occupational Exposure Limits

No specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established for this compound. In the absence of established limits, exposure should be minimized to the lowest achievable level.

Safe Handling and Storage

A systematic approach to handling and storage is crucial to prevent exposure and ensure laboratory safety. The following workflow outlines the key stages for managing this compound in a research setting.

Safe Handling Workflow for this compound

Personal Protective Equipment (PPE)

Given its classification as a skin and eye irritant, the following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a high risk of splashing.

-

Skin Protection: A laboratory coat must be worn. Chemical-resistant gloves (e.g., nitrile) are essential. Ensure gloves are inspected before use and changed frequently.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used within the context of a comprehensive respiratory protection program. All handling of the solid form should be conducted in a chemical fume hood.

Emergency Procedures

Immediate and appropriate response to an exposure is critical. The following decision tree outlines the first aid measures for various exposure routes.

First Aid Decision Tree for Exposure to this compound

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: The toxicological properties have not been fully investigated.[2] Thermal decomposition may produce irritating gases and vapors.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is lacking, the following are generalized methodologies for assessing the types of hazards it is known to present. These protocols are for informational purposes and should be adapted and performed by qualified professionals.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This protocol provides a general framework for assessing skin irritation potential.

-

Preparation of Tissues: Reconstructed human epidermis tissues are pre-incubated in a sterile, defined medium.

-

Application of Test Chemical: A small volume or weight of this compound is applied topically to the surface of the epidermis tissue.

-

Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C.

-

Rinsing and Post-Incubation: The test chemical is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours).

-

Viability Assessment: Tissue viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is quantified by spectrophotometry.

-

Data Interpretation: The viability of the treated tissues is compared to that of negative controls. A reduction in viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD TG 437)

This protocol provides a general framework for assessing eye irritation potential.

-

Preparation of Corneas: Bovine corneas are obtained from freshly slaughtered animals and mounted in special holders.

-

Application of Test Chemical: this compound is applied to the epithelial surface of the cornea.

-

Incubation and Rinsing: The corneas are incubated for a set period, after which the test chemical is rinsed off.

-

Measurement of Opacity: The opacity of each cornea is measured using an opacitometer.

-

Measurement of Permeability: The permeability of the cornea is assessed by applying sodium fluorescein dye and measuring the amount that passes through the cornea with a spectrophotometer.

-

Data Interpretation: An in vitro irritancy score is calculated based on the opacity and permeability values. This score is used to classify the substance's eye irritation potential.

This guide is intended as a starting point for the safe handling of this compound. All laboratory personnel should be thoroughly trained on the specific procedures and emergency protocols relevant to their work. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

Tautomeric Landscape of Ethyl 4-cyclopropyl-2,4-dioxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomerism of ethyl 4-cyclopropyl-2,4-dioxobutanoate, a β,δ-diketoester of interest in synthetic and medicinal chemistry. While specific experimental data for this compound is not extensively available in published literature, this document outlines the fundamental principles of its tautomeric behavior, expected analytical outcomes, and detailed protocols for its investigation, drawing upon established knowledge of analogous β-dicarbonyl systems.

Introduction to Tautomerism in β,δ-Dioxoesters

This compound, as a 1,3-dicarbonyl compound, is expected to exist as an equilibrium mixture of its diketo and several enol tautomers. This phenomenon, known as keto-enol tautomerism, is a dynamic process involving the migration of a proton and the shifting of bonding electrons. The position of this equilibrium is highly sensitive to the molecular structure, solvent, temperature, and pH. For an asymmetrical β,δ-diketoester like this compound, three primary tautomeric forms are anticipated: a single diketo form and two distinct chelated enol forms, stabilized by intramolecular hydrogen bonding.

The presence and relative abundance of these tautomers can significantly influence the compound's reactivity, spectroscopic properties, and biological activity. Therefore, a thorough understanding of its tautomeric landscape is crucial for its application in drug development and other scientific research.

Tautomeric Forms of this compound

The principal tautomeric forms of this compound are the diketo form and two enol forms, designated here as Enol A and Enol B.

Caption: Tautomeric equilibrium of this compound.

Influence of Solvents on Tautomeric Equilibrium

The equilibrium between the keto and enol forms is significantly influenced by the solvent. Non-polar solvents tend to favor the enol forms due to the stability imparted by the intramolecular hydrogen bond, which is not disrupted by solvent interactions.[1] Conversely, polar protic solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it. Polar aprotic solvents can also stabilize the more polar diketo tautomer.[2]

Hypothetical Tautomer Distribution Data

The following table presents a hypothetical distribution of tautomers for this compound in various deuterated solvents at 298 K, based on typical values for similar β-ketoesters. This data is for illustrative purposes to demonstrate the expected solvent-dependent trends.

| Solvent (Deuterated) | Dielectric Constant (ε) | Predominant Tautomer(s) | Hypothetical % Diketo | Hypothetical % Enol A | Hypothetical % Enol B | Hypothetical Keq ([Enol]/[Keto]) |

| Chloroform-d (CDCl₃) | 4.8 | Enol | ~15% | ~70% | ~15% | ~5.67 |

| Acetone-d₆ | 20.7 | Mixed | ~40% | ~45% | ~15% | ~1.50 |

| Acetonitrile-d₃ | 37.5 | Mixed | ~55% | ~35% | ~10% | ~0.82 |

| DMSO-d₆ | 46.7 | Keto | ~70% | ~25% | ~5% | ~0.43 |

| Methanol-d₄ | 32.7 | Keto | ~85% | ~12% | ~3% | ~0.18 |

| Water-d₂ | 78.4 | Keto | >95% | <5% | <1% | <0.05 |

Note: The distribution between Enol A and Enol B is also hypothetical and would depend on the relative thermodynamic stabilities of the two forms.

Spectroscopic Analysis of Tautomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the qualitative and quantitative analysis of tautomeric mixtures in solution, as the interconversion between keto and enol forms is typically slow on the NMR timescale.[2]

¹H NMR Spectroscopy

Distinct signals for each tautomer are expected in the ¹H NMR spectrum.

-

Diketo Form: A characteristic singlet or two diastereotopic doublets for the methylene protons (C-3) are expected, typically in the range of 3.5-4.5 ppm.

-

Enol Forms: A sharp singlet for the enolic proton will be observed at a significantly downfield chemical shift (typically 12-16 ppm) due to strong intramolecular hydrogen bonding. A singlet for the vinyl proton (C-3) will also be present, usually between 5.0 and 6.0 ppm. The signals for the cyclopropyl and ethyl groups will also show slight variations in chemical shifts between the different tautomeric forms.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides further evidence for the presence of different tautomers.

-

Diketo Form: Two distinct carbonyl signals (C-2 and C-4) would be expected in the range of 190-210 ppm. A signal for the methylene carbon (C-3) would appear around 50 ppm.

-

Enol Forms: For the enol tautomers, the enolic carbon (C-2 or C-4) will be shifted upfield into the vinylic region (around 170-180 ppm), while the other carbonyl carbon remains in the typical carbonyl region. The C-3 carbon will appear in the vinyl region (90-100 ppm).

Experimental Protocols

Synthesis of this compound

A common synthetic route is the Claisen condensation between diethyl oxalate and cyclopropyl methyl ketone.[3]

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl oxalate

-

Cyclopropyl methyl ketone

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Dilute sulfuric acid

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under a nitrogen atmosphere at room temperature.

-

Cool the sodium ethoxide solution to 0 °C.

-

Slowly add a mixture of diethyl oxalate and cyclopropyl methyl ketone to the cooled solution over approximately 15 minutes.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.

-

The resulting solid sodium salt of the product is collected.

-

The solid is dissolved in water and acidified to a pH of 2 with dilute sulfuric acid.

-

The aqueous solution is extracted with diethyl ether.

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.

NMR Spectroscopic Analysis of Tautomerism

Objective: To determine the tautomeric equilibrium constant (Keq) in different deuterated solvents.

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

-

NMR tubes

-

Internal standard (e.g., Tetramethylsilane - TMS)

Workflow Diagram:

Caption: Workflow for NMR analysis of tautomeric equilibrium.

Procedure:

-

Prepare samples by dissolving a known amount of this compound in various deuterated solvents in NMR tubes.

-

Allow the samples to equilibrate at a constant temperature (e.g., 298 K) for a sufficient time (e.g., 24 hours) to ensure the tautomeric equilibrium is reached.[1]

-

Acquire ¹H NMR spectra for each sample.

-

Process the spectra, including phasing and baseline correction.

-

Identify and assign the characteristic signals for the diketo and enol tautomers.

-

Carefully integrate the area of well-resolved signals corresponding to each tautomer. For example, integrate the methylene signal of the diketo form and the vinyl proton signal of the enol forms.

-

Calculate the molar ratio of the tautomers, accounting for the number of protons giving rise to each signal. The equilibrium constant, Keq, is calculated as the ratio of the concentration of the enol forms to the diketo form.

Computational Chemistry Approach

Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers and can aid in the interpretation of experimental NMR spectra.

Protocol for DFT Calculations

Objective: To calculate the relative energies and predict the NMR chemical shifts of the tautomers.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Methodology:

-

Geometry Optimization: The structures of the diketo and all possible enol tautomers are optimized in the gas phase using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the Gibbs free energies.

-

Solvation Effects: To model the influence of different solvents, the geometry optimizations and energy calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[3]

-

NMR Chemical Shift Prediction: The NMR chemical shifts (¹H and ¹³C) for the optimized structures can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts can then be compared with experimental data to aid in peak assignment.

Logical Diagram for Computational Analysis:

References

Technical Guide: Solubility Profile of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Ethyl 4-cyclopropyl-2,4-dioxobutanoate in common organic solvents. Due to a lack of publicly available quantitative data, this document provides a summary of qualitative solubility information inferred from synthetic procedures and general chemical principles. Furthermore, a detailed experimental protocol for determining the solubility of this compound is presented, enabling researchers to generate precise quantitative data. Visualizations for the experimental workflow and the principles of solvent selection are also included to aid in practical laboratory applications.

Introduction

This compound is a β-keto ester of interest in synthetic chemistry, potentially serving as a building block in the development of more complex molecules, including pharmaceutical intermediates. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, handling, and formulation. An accurate solubility profile is essential for reaction optimization, designing crystallization procedures, and performing chromatographic purification.

This guide provides a foundational understanding of the solubility characteristics of this compound and equips researchers with the methodology to determine its quantitative solubility.

Physicochemical Properties of this compound

A summary of the known physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O₄ | [1][2][3][4] |

| Molecular Weight | 184.19 g/mol | [2][3] |

| Appearance | Brown liquid | [5] |

| Melting Point | 128-130 °C | [6] |

| Boiling Point | 265.5 °C at 760 mmHg | [6] |

| Predicted logP | 0.7 | [1] |

Note: The reported melting point may correspond to a different physical form or a related compound, as the reported state is liquid.

Solubility Profile

Qualitative Solubility Summary

Based on a synthetic protocol where the compound is extracted from an acidified aqueous solution using ether and a solid precursor is washed with ethanol, a qualitative solubility profile can be inferred.[5] β-keto esters are generally soluble in a range of organic solvents.[1][5]

| Solvent | Polarity Index | Predicted Qualitative Solubility | Rationale / Observation |

| Hexane | 0.1 | Sparingly Soluble / Insoluble | Non-polar solvent. |

| Toluene | 2.4 | Soluble | Non-polar aromatic solvent. |

| Diethyl Ether | 2.8 | Soluble | Used for extraction in a synthesis procedure.[5] |

| Dichloromethane | 3.1 | Very Soluble | Common polar aprotic solvent for organic compounds. |

| Ethyl Acetate | 4.4 | Very Soluble | A common solvent for esters.[5] |

| Acetone | 5.1 | Very Soluble | Polar aprotic solvent. |

| Ethanol | 5.2 | Soluble | A precursor solid was washed with ethanol.[5] |

| Methanol | 6.6 | Soluble | Polar protic solvent. |

| Water | 9.0 | Sparingly Soluble | The compound was extracted from an aqueous solution.[5] |

Experimental Protocol for Quantitative Solubility Determination

The following is a standard protocol for the gravimetric determination of the solubility of this compound.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (PTFE, 0.22 µm)

-

Syringes

-

Pre-weighed vials for solvent evaporation

-

Evaporation system (e.g., rotary evaporator, nitrogen stream, or vacuum oven)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid.

-

Solvent Evaporation: Weigh the vial containing the filtered solution to determine the mass of the solution. Remove the solvent under reduced pressure or a gentle stream of nitrogen until a constant weight of the solute is achieved.

-

Data Calculation: Weigh the vial containing the dry solute. The mass of the dissolved this compound can be calculated. The solubility can then be expressed in various units (e.g., g/L, mg/mL, or mol/L).

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for quantitative solubility determination.

Logical Relationship of Solubility Based on Polarity

Caption: Principle of "like dissolves like" for solubility.

Conclusion

While quantitative solubility data for this compound remains to be formally published, this guide provides a robust framework for researchers. The qualitative assessment, based on its chemical structure and behavior in synthesis, suggests good solubility in polar aprotic and polar protic organic solvents, with limited solubility in non-polar solvents and water. The provided experimental protocol offers a clear path for the in-house determination of precise solubility values, which are critical for advancing research and development involving this compound.

References

- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 2. This compound | 21080-80-8 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. americanelements.com [americanelements.com]

- 5. DSpace [cora.ucc.ie]

- 6. A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01132J [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazoles using Ethyl 4-cyclopropyl-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of pyrazole derivatives utilizing Ethyl 4-cyclopropyl-2,4-dioxobutanoate as a key starting material. The resulting ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a valuable scaffold in medicinal chemistry, with potential applications in the development of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The inclusion of a cyclopropyl moiety can further enhance the pharmacological profile of these compounds.

Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

The primary method for synthesizing pyrazoles from this compound is through a cyclocondensation reaction with hydrazine or its derivatives. This reaction, a variation of the Knorr pyrazole synthesis, is a robust and widely used method for constructing the pyrazole ring from 1,3-dicarbonyl compounds.

Reaction Scheme:

The reaction proceeds via the condensation of the hydrazine with the two carbonyl groups of the this compound, followed by cyclization and dehydration to form the aromatic pyrazole ring.

Caption: General reaction scheme for the synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.

Experimental Protocols

Below are detailed protocols for the synthesis of the precursor, this compound, and its subsequent conversion to Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.

Protocol 1: Synthesis of this compound

This protocol is based on a Claisen condensation reaction between diethyl oxalate and cyclopropyl methyl ketone.

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl oxalate

-

Cyclopropyl methyl ketone

-

Dilute sulfuric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in anhydrous ethanol under a nitrogen atmosphere at room temperature.

-

Cool the sodium ethoxide solution to 0 °C.

-

Slowly add a mixture of diethyl oxalate (1.1 equivalents) and cyclopropyl methyl ketone (1 equivalent) to the cooled sodium ethoxide solution over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1 hour.

-

The resulting solid is collected and washed with ethanol.

-

Dissolve the solid in water and acidify to pH 2 with dilute sulfuric acid.

-

Extract the aqueous solution with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Protocol 2: Synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

This protocol describes the cyclocondensation of this compound with hydrazine hydrate. The procedure is adapted from analogous syntheses of similar pyrazole esters.[1][2][3]

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol or Glacial Acetic Acid

-

Dilute hydrochloric acid

-

Hexane

-

Water

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

-

With stirring, add hydrazine hydrate (1.1 equivalents) to the solution in small portions.

-

Stir the reaction mixture at ambient temperature for 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

-

To the residue, add dilute hydrochloric acid and hexane for partitioning.

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The crude Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, based on analogous reactions reported in the literature.[3]

| Parameter | Value | Reference |

| Starting Material | This compound | - |

| Reagent | Hydrazine hydrate | [3] |

| Solvent | Ethanol | [3] |

| Reaction Temperature | Ambient | [3] |

| Reaction Time | 30 minutes | [3] |

| Expected Yield | ~94% | [3] |

| Product | Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | - |

| CAS Number (Product) | 133261-06-0 | [4] |

| Molecular Formula (Product) | C₉H₁₂N₂O₂ | [4] |

| Molecular Weight (Product) | 180.20 g/mol | [4] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. echemi.com [echemi.com]

Application Notes and Protocols for Cyclocondensation Reactions with Ethyl 4-cyclopropyl-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyclopropyl-2,4-dioxobutanoate is a versatile building block in synthetic organic and medicinal chemistry. Its bifunctional nature, possessing two distinct carbonyl groups, allows for a variety of cyclocondensation reactions to form a diverse range of heterocyclic scaffolds. These heterocyclic motifs are of significant interest in drug discovery due to their prevalence in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazoles, isoxazoles, and pyrimidines.

The key to the reactivity of this compound lies in the differential electrophilicity of its two carbonyl carbons. The C2-keto group, being α to the electron-withdrawing ethyl ester group, is more electrophilic and, therefore, more susceptible to nucleophilic attack than the C4-keto group, which is adjacent to the electron-donating cyclopropyl ring. This inherent electronic bias dictates the regioselectivity of cyclocondensation reactions, leading to the preferential formation of one constitutional isomer.

I. Synthesis of Substituted Pyrazoles via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and reliable method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives. When reacting this compound with hydrazines, the initial nucleophilic attack is predicted to occur at the more electrophilic C2-carbonyl. Subsequent cyclization and dehydration lead to the formation of 3-cyclopropyl-5-ethoxycarbonylpyrazoles.

Predicted Reaction Pathway: Knorr Pyrazole Synthesis

Caption: Predicted pathway for the Knorr synthesis of pyrazoles.

Experimental Protocol: Synthesis of Ethyl 3-cyclopropyl-1H-pyrazole-5-carboxylate

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired product.

Data Presentation: Predicted Yields for Substituted Pyrazole Synthesis

| R-group on Hydrazine | Product Name | Predicted Yield (%) |

| H | Ethyl 3-cyclopropyl-1H-pyrazole-5-carboxylate | 85-95 |

| Phenyl | Ethyl 3-cyclopropyl-1-phenyl-pyrazole-5-carboxylate | 80-90 |

| 4-Nitrophenyl | Ethyl 3-cyclopropyl-1-(4-nitrophenyl)-pyrazole-5-carboxylate | 75-85 |

II. Synthesis of Substituted Isoxazoles

The reaction of 1,3-dicarbonyl compounds with hydroxylamine hydrochloride provides a straightforward route to isoxazoles. Similar to the Knorr synthesis, the reaction with this compound is expected to proceed via initial nucleophilic attack at the C2-carbonyl, leading to the formation of 3-cyclopropyl-5-ethoxycarbonylisoxazole.

Predicted Reaction Pathway: Isoxazole Synthesis

Caption: Predicted pathway for the synthesis of isoxazoles.

Experimental Protocol: Synthesis of Ethyl 3-cyclopropylisoxazole-5-carboxylate

Materials:

-

This compound (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium acetate (1.1 eq)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium acetate (1.1 eq) in ethanol.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

-

Once the starting material is consumed, remove the solvent in vacuo.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation: Predicted Yields for Isoxazole Synthesis

| Product Name | Predicted Yield (%) |

| Ethyl 3-cyclopropylisoxazole-5-carboxylate | 70-85 |

III. Synthesis of Substituted Pyrimidines

The condensation of 1,3-dicarbonyl compounds with amidines is a common method for the synthesis of pyrimidine derivatives. The reaction of this compound with an amidine is anticipated to yield a 2-substituted-4-cyclopropyl-6-hydroxy-5-ethoxycarbonylpyrimidine, again following the principle of initial attack at the more reactive C2-carbonyl.

Predicted Reaction Pathway: Pyrimidine Synthesis

Caption: Predicted pathway for the synthesis of pyrimidines.

Experimental Protocol: Synthesis of Ethyl 4-cyclopropyl-6-hydroxy-2-phenylpyrimidine-5-carboxylate

Materials:

-

This compound (1.0 eq)

-

Benzamidine hydrochloride (1.1 eq)

-

Sodium ethoxide (2.2 eq)

-

Ethanol

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

To this solution, add this compound (1.0 eq) and benzamidine hydrochloride (1.1 eq).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Triturate the residue with water to precipitate the crude product.

-

Collect the solid by filtration and purify by recrystallization.

Data Presentation: Predicted Yields for Substituted Pyrimidine Synthesis

| R-group on Amidine | Product Name | Predicted Yield (%) |

| Phenyl | Ethyl 4-cyclopropyl-6-hydroxy-2-phenylpyrimidine-5-carboxylate | 60-75 |

| Methyl | Ethyl 4-cyclopropyl-6-hydroxy-2-methylpyrimidine-5-carboxylate | 65-80 |

| Amino | Ethyl 2-amino-4-cyclopropyl-6-hydroxypyrimidine-5-carboxylate | 70-85 |

Disclaimer: The experimental protocols and quantitative data presented herein are based on established chemical principles and predictions of reactivity for the specified substrate. Due to a lack of specific literature precedents for cyclocondensation reactions of this compound, these should be considered as starting points for experimental investigation and may require optimization. Standard laboratory safety procedures should be followed at all times.

Synthesis of Heterocyclic Compounds from Ethyl 4-cyclopropyl-2,4-dioxobutanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing Ethyl 4-cyclopropyl-2,4-dioxobutanoate as a key building block. This versatile 1,3-dicarbonyl compound serves as a valuable precursor for the construction of pyrazoles, pyrimidines, and isoxazoles, which are significant scaffolds in medicinal chemistry and drug development.

Introduction

This compound possesses two electrophilic carbonyl centers and an enolizable methylene group, making it an ideal substrate for cyclocondensation reactions with various binucleophiles. The presence of a cyclopropyl group is of particular interest in drug design, as this moiety can enhance metabolic stability, binding affinity, and cell membrane permeability of bioactive molecules. These protocols outline general yet robust methods for the synthesis of functionalized cyclopropyl-containing heterocycles.

Synthesis of Pyrazole Derivatives

The reaction of 1,3-dicarbonyl compounds with hydrazine or its derivatives is a fundamental and widely used method for the synthesis of pyrazoles.[1][2][3][4] The reaction with this compound is expected to proceed via a cyclocondensation mechanism to yield two possible regioisomers of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate. The regioselectivity can be influenced by the reaction conditions and the nature of the hydrazine substituent.

General Reaction Pathway: Pyrazole Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-cyclopropyl-2,4-dioxobutanoate: A Versatile Building Block in Medicinal Chemistry

Introduction

Ethyl 4-cyclopropyl-2,4-dioxobutanoate is a highly functionalized chemical intermediate that has garnered significant attention in medicinal chemistry. Its unique structural features, including a cyclopropyl group and a 1,3-dicarbonyl system, make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. This document provides an overview of its applications, key reactions, and protocols for its use in the development of novel drug candidates.

Key Applications in Drug Discovery

The reactivity of the dicarbonyl moiety in this compound allows for its versatile use in the synthesis of various heterocyclic scaffolds. Notably, it serves as a crucial precursor for the generation of pyrazole and pyrimidine derivatives, which are privileged structures in medicinal chemistry due to their wide spectrum of biological activities.

Synthesis of Pyrazole Derivatives

One of the primary applications of this compound is in the synthesis of pyrazole-containing compounds. These are often pursued for their potential as inhibitors of various enzymes and receptors. A common synthetic route involves the condensation reaction with hydrazine derivatives.

Experimental Protocol: Synthesis of Ethyl 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylate

-

Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq).

-

Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired ethyl 5-cyclopropyl-1-phenyl-1H-pyrazole-3-carboxylate.

Workflow for Pyrazole Synthesis

Caption: Synthetic scheme for pyrazole formation.

Synthesis of Pyrimidine Derivatives

This compound is also a valuable precursor for the synthesis of pyrimidine rings, which are core structures in many biologically active molecules, including kinase inhibitors and antiviral agents. The synthesis typically involves a condensation reaction with a guanidine or urea derivative.

Experimental Protocol: Synthesis of 2-amino-4-cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and guanidine hydrochloride (1.2 eq) in ethanol.

-

Base Addition: Add a solution of sodium ethoxide (2.0 eq) in ethanol dropwise to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at room temperature for 12-18 hours.

-

Monitoring: Progress is monitored by TLC.

-

Work-up: The reaction is quenched with water and the pH is adjusted to neutral with dilute HCl. The resulting precipitate is collected by filtration.

-

Purification: The solid is washed with cold ethanol and dried under vacuum to yield the pyrimidine product.

Workflow for Pyrimidine Synthesis

Caption: Synthetic pathway to pyrimidine derivatives.

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the synthesis of pyrazole and pyrimidine derivatives starting from this compound. The data presented are representative examples from literature and may vary based on specific reaction conditions and substrates.

| Starting Material | Reagent | Product Class | Typical Yield (%) |

| This compound | Phenylhydrazine | Pyrazole | 75-85 |

| This compound | Guanidine | Pyrimidine | 60-70 |

| This compound | Substituted Hydrazines | Pyrazole | 70-90 |

| This compound | Urea | Pyrimidine | 55-65 |

Logical Relationship of Building Block to Final Compounds

Caption: Versatility of the building block in synthesis.

This compound is a valuable and versatile building block in medicinal chemistry. Its ability to readily undergo cyclocondensation reactions with various binucleophiles provides a straightforward entry to important heterocyclic systems like pyrazoles and pyrimidines. The protocols and data presented herein highlight its utility and provide a foundation for researchers and scientists in the field of drug development to explore its full potential in the creation of novel therapeutic agents. The straightforward synthetic transformations and the biological significance of the resulting scaffolds underscore the importance of this building block in modern drug discovery efforts.

Application Notes and Protocols for the Synthesis of 4-Cyclopropyl-5-hydroxy-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of ethyl 4-cyclopropyl-2,4-dioxobutanoate with hydrazine hydrate is a classic example of the Knorr pyrazole synthesis, a fundamental cyclocondensation reaction in heterocyclic chemistry.[1][2] This reaction is of significant interest to the pharmaceutical and agrochemical industries due to the diverse biological activities exhibited by pyrazole derivatives.[1][3][4][5] Pyrazole-containing compounds have demonstrated a wide range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities.[1][6][7]